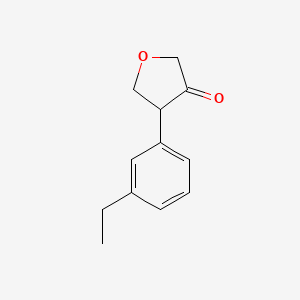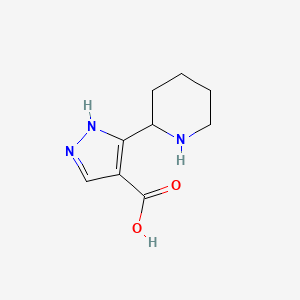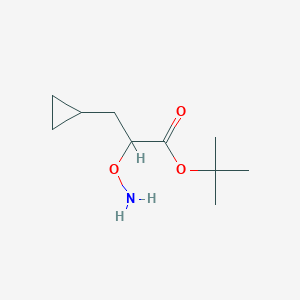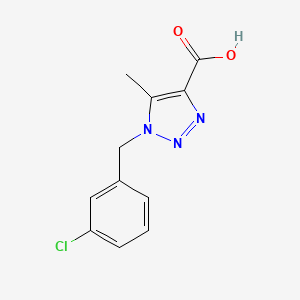
5-(Cyclohex-1-en-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-1-en-1-yl)pyrimidine: is an organic compound with the molecular formula C10H12N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohex-1-en-1-yl)pyrimidine typically involves the reaction of cyclohexanone with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-(Cyclohex-1-en-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They play a role in the development of new therapeutic agents for diseases such as cancer and viral infections .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, solvents, and lubricants .
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a pyrimidine ring.
Cyclohex-1-en-1-ylpiperidine: Contains a piperidine ring and is used in similar applications.
Pyrazolo[1,5-a]pyrimidine: A purine analog with significant pharmaceutical interest.
Uniqueness: 5-(Cyclohex-1-en-1-yl)pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h4,6-8H,1-3,5H2 |
InChI Key |
VRVMKOBPKZYWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13257068.png)
amine](/img/structure/B13257073.png)





amine](/img/structure/B13257108.png)


![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
![2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13257133.png)
